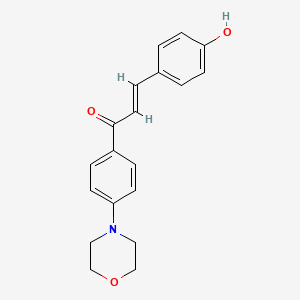

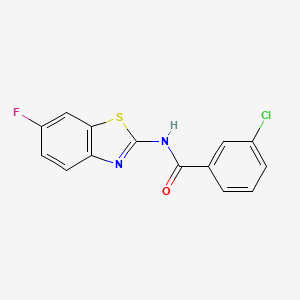

2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMPA and is a member of the sulfonamide class of compounds.

Scientific Research Applications

1. Histamine H3 Receptor Antagonism

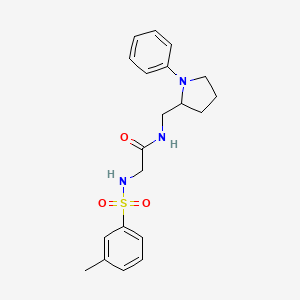

Research has identified biaryl sulfone derivatives, similar in structure to 2-(3-methylphenylsulfonamido)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, as antagonists of the histamine H3 receptor. These compounds, including (R)-1-(2-(4'-(3-methoxypropylsulfonyl)biphenyl-4-yl)ethyl)-2-methylpyrrolidine (APD916), have been explored for their potential in treating excessive daytime sleepiness (EDS) and other sleep disorders. These compounds have shown effectiveness in increasing wakefulness in rodent models, making them candidates for further development in sleep disorder treatments (Semple et al., 2012).

2. Phosphoinositide 3-Kinase/mammalian Target of Rapamycin (PI3K/mTOR) Inhibition

Another study explored the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors. One compound, similar in structure to the subject chemical, showed potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. This research contributes to understanding the metabolic stability of these inhibitors, which can be critical in the development of cancer therapies (Stec et al., 2011).

3. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. These compounds have shown promising results in inhibiting various bacterial and fungal strains. This indicates a potential application of these compounds in developing new antimicrobial agents (Darwish et al., 2014).

4. Antiepileptic Drug Development

Sulfonamide derivatives have also been investigated for their potential as antiepileptic drugs. Compounds similar in structure have demonstrated broad-spectrum anti-epileptic properties in various models. This research may contribute to the development of new antiepileptic drugs with improved safety margins (Tanaka et al., 2019).

properties

IUPAC Name |

2-[(3-methylphenyl)sulfonylamino]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-16-7-5-11-19(13-16)27(25,26)22-15-20(24)21-14-18-10-6-12-23(18)17-8-3-2-4-9-17/h2-5,7-9,11,13,18,22H,6,10,12,14-15H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDBVHXMIFPXJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-](/img/structure/B2392000.png)

![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)

![ethyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392007.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)

![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2392019.png)